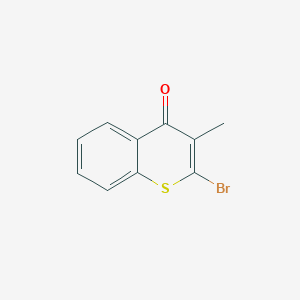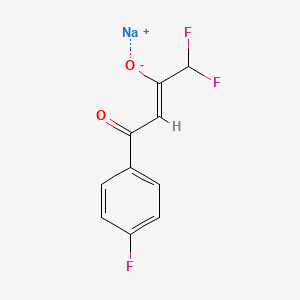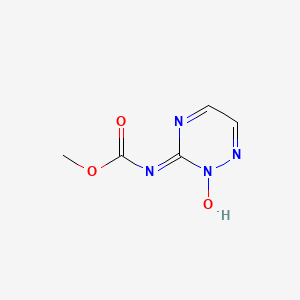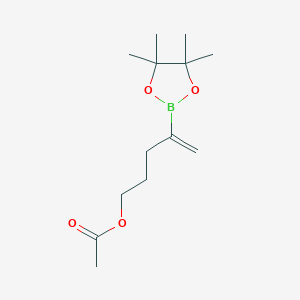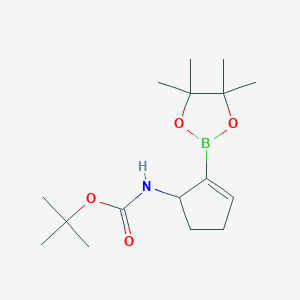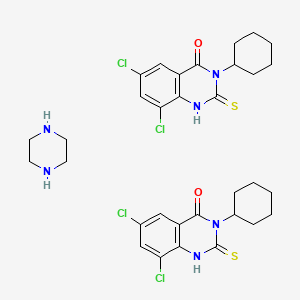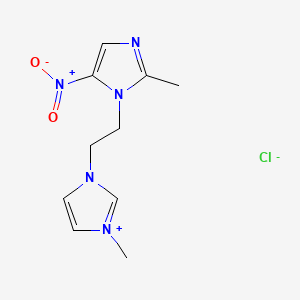
1-Methyl-3-(2-(2-methyl-5-nitro-1H-imidazol-1-yl)ethyl)imidazolium chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Methyl-1-(2-(2-methyl-5-nitro-1H-imidazol-1-yl)ethyl)-1H-imidazol-3-ium chloride is a synthetic organic compound that belongs to the class of imidazole derivatives Imidazole derivatives are known for their wide range of biological activities, including antibacterial, antifungal, and anticancer properties
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-1-(2-(2-methyl-5-nitro-1H-imidazol-1-yl)ethyl)-1H-imidazol-3-ium chloride typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 2-methyl-5-nitro-1H-imidazole and 3-methyl-1H-imidazole.
Alkylation: The 2-methyl-5-nitro-1H-imidazole is alkylated with an appropriate alkylating agent to introduce the ethyl group.
Quaternization: The resulting intermediate is then quaternized with 3-methyl-1H-imidazole to form the final product, 3-Methyl-1-(2-(2-methyl-5-nitro-1H-imidazol-1-yl)ethyl)-1H-imidazol-3-ium chloride.
Industrial Production Methods
Industrial production of this compound may involve optimization of reaction conditions such as temperature, solvent, and catalysts to maximize yield and purity. Common techniques include:
Batch Reactors: Used for small-scale production.
Continuous Flow Reactors: Employed for large-scale production to ensure consistent quality and efficiency.
化学反応の分析
Types of Reactions
3-Methyl-1-(2-(2-methyl-5-nitro-1H-imidazol-1-yl)ethyl)-1H-imidazol-3-ium chloride undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Substitution: The imidazole ring can undergo nucleophilic substitution reactions.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halides, amines.
Major Products
Amino Derivatives: Formed from the reduction of the nitro group.
Substituted Imidazoles: Resulting from nucleophilic substitution reactions.
科学的研究の応用
3-Methyl-1-(2-(2-methyl-5-nitro-1H-imidazol-1-yl)ethyl)-1H-imidazol-3-ium chloride has several scientific research applications:
Medicinal Chemistry: Investigated for its potential as an antibacterial and antifungal agent.
Biological Studies: Used in studies to understand the mechanism of action of imidazole derivatives.
Industrial Applications: Employed in the synthesis of other complex organic molecules.
作用機序
The mechanism of action of 3-Methyl-1-(2-(2-methyl-5-nitro-1H-imidazol-1-yl)ethyl)-1H-imidazol-3-ium chloride involves:
Molecular Targets: The compound targets bacterial enzymes and disrupts their function.
Pathways Involved: It interferes with the synthesis of nucleic acids and proteins, leading to bacterial cell death.
類似化合物との比較
Similar Compounds
Metronidazole: Another nitroimidazole derivative with similar antibacterial properties.
Secnidazole: Known for its use in treating bacterial infections.
Uniqueness
3-Methyl-1-(2-(2-methyl-5-nitro-1H-imidazol-1-yl)ethyl)-1H-imidazol-3-ium chloride is unique due to its specific structural modifications, which may confer enhanced biological activity and selectivity compared to other imidazole derivatives.
特性
CAS番号 |
96515-32-1 |
|---|---|
分子式 |
C10H14ClN5O2 |
分子量 |
271.70 g/mol |
IUPAC名 |
2-methyl-1-[2-(3-methylimidazol-3-ium-1-yl)ethyl]-5-nitroimidazole;chloride |
InChI |
InChI=1S/C10H14N5O2.ClH/c1-9-11-7-10(15(16)17)14(9)6-5-13-4-3-12(2)8-13;/h3-4,7-8H,5-6H2,1-2H3;1H/q+1;/p-1 |
InChIキー |
RDVCAGSIGHOWGJ-UHFFFAOYSA-M |
正規SMILES |
CC1=NC=C(N1CCN2C=C[N+](=C2)C)[N+](=O)[O-].[Cl-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-Hydroxy-N-[(1H-imidazol-5-yl)methyl]benzamide](/img/structure/B12933339.png)
![6-Amino-2,3,4,4a,9,9a-hexahydro-1H-pyrido[3,4-b]indol-1-one](/img/structure/B12933350.png)
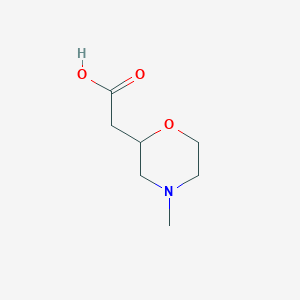
![tert-Butyl 3a,7-dimethyloctahydro-5H-pyrrolo[3,4-c]pyridine-5-carboxylate](/img/structure/B12933358.png)
